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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinaldine

Cat. No.: B1666717 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,2,3,4-

tetrahydroquinoline

Introduction
2-Methyl-1,2,3,4-tetrahydroquinoline, also known as tetrahydroquinaldine, is a heterocyclic

organic compound that serves as a vital structural motif in medicinal chemistry and a versatile

intermediate in organic synthesis. As a derivative of tetrahydroquinoline, it features a bicyclic

structure where a benzene ring is fused to a fully saturated pyridine ring, with a methyl group at

the 2-position. This substitution introduces a chiral center, making the molecule a subject of

interest in stereoselective synthesis and the development of enantiomerically pure

pharmaceuticals.[1] Its significance lies in its prevalence as a core scaffold in a wide array of

biologically active molecules, including those with anticancer properties.[2][3] This guide

provides a comprehensive overview of its molecular structure, physical and chemical

properties, spectroscopic signature, synthesis protocols, and applications for researchers and

drug development professionals.

Molecular Structure and Stereochemistry
The fundamental structure of 2-methyl-1,2,3,4-tetrahydroquinoline consists of a

tetrahydroquinoline core with a methyl substituent at the C2 position of the saturated

heterocyclic ring. This substitution creates a stereocenter, meaning the compound exists as a

pair of enantiomers: (R)-2-methyl-1,2,3,4-tetrahydroquinoline and (S)-2-methyl-1,2,3,4-

tetrahydroquinoline.[1][4] The stereochemistry of this center is often critical for the biological
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activity of its derivatives, making enantioselective synthesis a key consideration in its

application.

Figure 1: Molecular structure of 2-methyl-1,2,3,4-tetrahydroquinoline with chiral center (*).

Physical Properties
2-Methyl-1,2,3,4-tetrahydroquinoline is typically a colorless to light yellow oily liquid at room

temperature.[5] Its physical characteristics are summarized in the table below.

Property Value Source(s)

Molecular Formula C₁₀H₁₃N [6]

Molar Mass 147.22 g/mol [4][6]

Appearance
Colorless to light yellow

liquid/oil
[1][5]

Boiling Point 125 °C at 17 Torr (22.7 hPa) [1]

Solubility

Poorly soluble in water; soluble

in organic solvents such as

ethanol and ether.

[5]

CAS Number 25448-05-9 (racemic mixture) [6]

Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 2-methyl-1,2,3,4-

tetrahydroquinoline.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

distinct signals corresponding to the different proton environments. The aromatic protons on

the benzene ring would appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The

single proton on the nitrogen (N-H) would likely appear as a broad singlet. The aliphatic

protons on the saturated ring (at C2, C3, and C4) would resonate in the upfield region (δ 1.5-

3.5 ppm), with the proton at the chiral C2 center appearing as a multiplet. The methyl group

protons would give a characteristic doublet signal further upfield (around δ 1.2 ppm) due to

coupling with the adjacent C2 proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct

signals. Four signals would be in the aromatic region (δ 110-150 ppm). The remaining six

signals corresponding to the aliphatic carbons of the saturated ring and the methyl group

would appear in the upfield region (δ 20-60 ppm).

IR (Infrared Spectroscopy): The IR spectrum would feature a characteristic N-H stretching

band around 3300-3400 cm⁻¹, indicative of the secondary amine. C-H stretching vibrations

for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would

be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600

cm⁻¹ region.[6]

MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular

ion peak [M]⁺ would be observed at m/z = 147. A prominent fragment is typically observed at

m/z = 132, which corresponds to the loss of the methyl group ([M-15]⁺), a characteristic

fragmentation pattern for this molecule.[6]

Chemical Properties and Reactivity
The chemical behavior of 2-methyl-1,2,3,4-tetrahydroquinoline is primarily dictated by the

secondary amine within the heterocyclic ring.

Basicity: The nitrogen atom has a lone pair of electrons, rendering the molecule basic and

allowing it to react with acids to form salts.

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen is nucleophilic and can

readily undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides

or anhydrides. This reactivity is crucial for building more complex molecular architectures.[7]

Oxidation: The tetrahydroquinoline ring can be oxidized to its aromatic counterpart, 2-

methylquinoline (quinaldine), under appropriate conditions. This dehydrogenation is a key

transformation in synthetic chemistry.

A primary route for its synthesis is the reduction of the corresponding aromatic quinoline.
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2-Methylquinoline
(Quinaldine) 2-Methyl-1,2,3,4-tetrahydroquinoline

[H]
(e.g., Na/EtOH or H₂/Catalyst)

Preparation

Reaction

Work-up & Isolation

Combine 2-methylquinoline
and ethanol in flask

Heat to reflux

Add sodium metal
cautiously over 1 hour

Reflux for 3.5 hours

Cool to room temperature

Quench with water

Extract with toluene (3x)

Dry organic layers (K₂CO₃)

Evaporate solvent

Final Product:
2-Methyl-1,2,3,4-tetrahydroquinoline
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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